1,2,3-trichlorobenzene CAS number and molecular structure
1,2,3-trichlorobenzene CAS number and molecular structure
An In-Depth Technical Guide to 1,2,3-Trichlorobenzene: Properties, Synthesis, Analysis, and Applications
Introduction
1,2,3-Trichlorobenzene (1,2,3-TCB) is a synthetic organochlorine compound belonging to the trichlorobenzene isomer group, which also includes 1,2,4- and 1,3,5-trichlorobenzene.[1][2] While 1,2,4-trichlorobenzene is produced in the largest quantities, 1,2,3-TCB holds significance as a chemical intermediate, solvent, and historical component in industrial formulations.[2][3] It appears as a white, solid crystalline substance with a distinct aromatic, chlorobenzene-like odor.[1][4][5][6] Due to its chemical stability, low water solubility, and toxicological profile, understanding its properties, synthesis, and analytical determination is critical for researchers, environmental scientists, and professionals in chemical and materials development.[7] This guide provides a comprehensive technical overview of 1,2,3-trichlorobenzene, grounded in authoritative data and established scientific methodologies.
Chemical Identity and Molecular Structure
The unique identity of 1,2,3-trichlorobenzene is defined by its specific arrangement of three chlorine atoms on a benzene ring. This vicinal substitution pattern dictates its physical and chemical properties, distinguishing it from its other two isomers.
| Identifier | Value | Source |
| CAS Number | 87-61-6 | [1][4][8] |
| IUPAC Name | 1,2,3-Trichlorobenzene | [4] |
| Synonyms | vic-Trichlorobenzene, 1,2,6-Trichlorobenzene | [4][9] |
| Molecular Formula | C₆H₃Cl₃ | [4][8] |
| Molecular Weight | 181.45 g/mol | [4][8] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)Cl | [4] |
| InChIKey | RELMFMZEBKVZJC-UHFFFAOYSA-N | [4][9] |
Molecular Structure: The structure consists of a planar benzene ring with chlorine atoms substituted at the 1, 2, and 3 positions.
Physicochemical Properties
The physicochemical properties of 1,2,3-TCB are fundamental to understanding its behavior in both industrial and environmental contexts. Its high melting point, low volatility compared to less chlorinated benzenes, and hydrophobicity are key characteristics.
| Property | Value | Source |
| Appearance | White crystalline solid/platelets | [1][4] |
| Melting Point | 53.5 - 64 °C | [1][4][8][10] |
| Boiling Point | 218.5 - 219 °C | [1][8] |
| Density | 1.45 - 1.69 g/cm³ (solid) | [1][5] |
| Water Solubility | 18 - 30 mg/L at 25 °C (very low) | |
| Log Kₒw (Octanol-Water Partition Coeff.) | 4.05 | [4] |
| Vapor Pressure | 0.04 mmHg at 25 °C | [4] |
| Henry's Law Constant | 1.25 x 10⁻³ atm·m³/mol | [4] |
| Flash Point | 112.7 - 113 °C (closed cup) | [1][8][11] |
Synthesis and Industrial Production
The industrial synthesis of 1,2,3-trichlorobenzene does not typically involve direct, selective chlorination. Instead, it is most often obtained as a constituent of an isomeric mixture from two primary processes, requiring subsequent separation.
-
Dehydrohalogenation of Benzene Hexachloride (BHC): This process involves the chemical conversion of non-insecticidal isomers of BHC into a mixture of trichlorobenzenes.[1][12] The reaction typically yields a product where the 1,2,4-isomer predominates (70-80%), with smaller amounts of 1,2,3-TCB and 1,3,5-TCB.[12]
-
Chlorination of Dichlorobenzene: The catalyzed chlorination of o-dichlorobenzene also produces a mixture of 1,2,3-TCB and 1,2,4-TCB.[13]
Causality of Process Choice: These indirect routes are favored because the direct substitution of chlorine onto a benzene ring is difficult to control with high regioselectivity for the 1,2,3-pattern. The deactivating, ortho-para directing nature of the chlorine substituents makes the formation of the vicinal isomer less favorable than other isomers.
Purification: Regardless of the synthesis route, a critical downstream step is the separation of the isomers. Due to the close boiling points of the TCB isomers, this is achieved through high-efficiency fractional distillation, often requiring columns with over 60 theoretical plates to achieve high purity.[4][13]
Analytical Methodologies
Accurate detection and quantification of 1,2,3-trichlorobenzene, particularly at trace levels in environmental matrices, are paramount for research and regulatory monitoring. The gold-standard technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Experimental Protocol: Determination of 1,2,3-TCB in Sediment
This protocol describes a self-validating system for the robust analysis of 1,2,3-TCB in a complex matrix like sediment. The inclusion of a recovery standard is crucial for ensuring trustworthiness by correcting for analyte loss during sample preparation.
Step 1: Sample Preparation
-
Extraction: Weigh approximately 1-5 g of homogenized sediment into a glass vial. Add a known amount of a recovery standard (e.g., deuterated 1,2-dibromobenzene) to quantify procedural losses.[14] Add a suitable solvent mixture (e.g., hexane/acetone) and shake overnight to extract the chlorobenzenes.[14]
-
Drying & Clean-up: Decant the solvent extract and pass it through anhydrous sodium sulfate to remove residual water. To remove interfering co-extractants, pass the extract through a chromatography column packed with activated silica gel. Elemental sulfur, a common interference in sediment, can be removed by adding freshly activated copper to the column or extract.[14]
-
Concentration: Carefully evaporate the cleaned extract to a final volume of approximately 0.3-1.0 mL under a gentle stream of nitrogen.[14] This step is critical for achieving the low detection limits required for environmental analysis.
Step 2: Instrumental Analysis (GC-MS)
-
Injection: Inject a 1-2 µL aliquot of the final extract into the GC-MS system.
-
Chromatographic Separation:
-
Rationale: A capillary column with a mid-polarity stationary phase (e.g., Rtx-624, 60m length) is chosen for its ability to effectively resolve the closely eluting chlorobenzene isomers.[14]
-
Typical Oven Program: Start at 60°C, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 250°C and hold.[14] This temperature program ensures separation from volatile impurities and elution of the target analytes with good peak shape.
-
-
Mass Spectrometric Detection:
-
Rationale: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[14] SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode by monitoring only the characteristic ions of 1,2,3-TCB (e.g., m/z 180, 182, 145), allowing for quantification at parts-per-billion (ppb) levels.[4]
-
-
Quantification: Identify 1,2,3-TCB by its retention time and the correct ratio of its quantifier and qualifier ions. Quantify the concentration using a calibration curve and correct the final value based on the recovery of the internal standard.
Industrial Applications and Relevance
While produced in lower volumes than its 1,2,4-isomer, 1,2,3-TCB has specific industrial uses driven by its physical properties.
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as herbicides and 2,3-dichlorophenol.[6][7]
-
Solvent: Its high boiling point and stability make it an effective solvent for high-melting-point materials like oils, waxes, and resins.[1][2][6]
-
Dye Carrier: In the textile industry, it has been used as a dye carrier to facilitate the dyeing of polyester fibers.[6][7]
-
Heat Transfer Fluids: Its thermal stability allows for its use as a coolant and heat transfer medium in electrical installations.[1][6]
-
Historical Use: Trichlorobenzenes were historically used in combination with polychlorinated biphenyls (PCBs) as dielectric fluids in transformers and capacitors.[7]
Toxicology and Safety Profile
1,2,3-Trichlorobenzene is classified as a toxic and hazardous substance, requiring careful handling.
-
Human Health Effects: Direct information on human health effects is limited.[2][15] Exposure to vapors may cause irritation of the eyes, skin, and respiratory tract.[1][5][11] It is considered harmful if swallowed.[8]
-
Animal Studies: Toxicological studies in animals have shown that chronic exposure can lead to liver damage.[5]
-
Ecotoxicity: The compound is very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[8][11]
Safe Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a tightly closed container, separated from strong oxidants.[11]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]
Environmental Fate
The environmental behavior of 1,2,3-TCB is governed by its low water solubility, moderate volatility, and resistance to degradation.
-
Partitioning: When released into the environment, it strongly adsorbs to organic matter in soil and sediments.[7] This sequestration makes it less available for degradation and can create long-term reservoirs of contamination.
-
Persistence: 1,2,3-trichlorobenzene is not readily biodegradable, especially under anaerobic conditions found in deep sediment.[16][17]
-
Atmospheric Fate: It can volatilize from soil and water surfaces. The estimated atmospheric half-life is approximately 38 days, suggesting it is susceptible to long-range transport.[16]
-
Biotransformation: Under some conditions, it can undergo reductive dechlorination by microorganisms to form less chlorinated dichlorobenzene and monochlorobenzene congeners.[7][16]
Conclusion
1,2,3-Trichlorobenzene, identified by CAS number 87-61-6, is a significant organochlorine compound with distinct physicochemical properties that dictate its industrial utility and environmental behavior. While its synthesis yields isomeric mixtures requiring sophisticated purification, its application as a solvent and chemical intermediate is well-established. Its persistence in the environment and its toxicological profile necessitate the use of precise analytical methods like GC-MS for monitoring and mandate strict safety protocols for handling. A thorough understanding of this compound is essential for professionals engaged in chemical synthesis, environmental remediation, and regulatory science.
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Analytice (n.d.). 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, 1,3,5-trichlorobenzene, benzene - analysis. Available: [Link]
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California Environmental Protection Agency (2002). Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry. Available: [Link]
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